molecular formula C10H6Cl5NS4 B097532 (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate CAS No. 19378-05-3

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate

Cat. No.: B097532
CAS No.: 19378-05-3
M. Wt: 445.7 g/mol
InChI Key: UXBNOOUEHRPLEN-UHFFFAOYSA-N
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Description

Cyanidin 3-sambubioside (chloride) is a polyphenolic compound that belongs to the class of anthocyanin flavonoids. These compounds are largely present as pigments in fruits, flowers, and leaves. Cyanidin 3-sambubioside (chloride) is generally available as a chloride salt and is known for its vibrant color and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyanidin 3-sambubioside (chloride) typically involves the extraction of anthocyanins from natural sources. For instance, one method involves collecting flower petals and extracting the anthocyanin dye using a mixture of acetic acid and methanol at room temperature. The extract is then filtered and concentrated using a rotary evaporator under reduced pressure. The residue is dissolved in acetic acid solution and subjected to open column chromatography for purification .

Industrial Production Methods: Industrial production methods for Cyanidin 3-sambubioside (chloride) are similar to laboratory methods but on a larger scale. The process involves the extraction of anthocyanins from plant materials, followed by purification and crystallization to obtain the chloride salt. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyanidin 3-sambubioside (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the flavylium cation structure.

Common Reagents and Conditions:

    Oxidation: Cyanidin 3-sambubioside (chloride) can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines, which can react with the hydroxyl groups on the anthocyanin structure.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Cyanidin 3-sambubioside (chloride) has a wide range of scientific research applications:

Mechanism of Action

Cyanidin 3-sambubioside (chloride) exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Cyanidin 3-sambubioside (chloride) is unique among anthocyanins due to its specific glycosidic linkage and chloride salt form. Similar compounds include:

These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific biological activities and stability profiles.

Properties

CAS No.

19378-05-3

Molecular Formula

C10H6Cl5NS4

Molecular Weight

445.7 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C10H6Cl5NS4/c1-16(2)9(17)20-10(18)19-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H3

InChI Key

UXBNOOUEHRPLEN-UHFFFAOYSA-N

SMILES

CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

19378-05-3

Synonyms

N,N-dimethyl-1-(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioylsulfany l-methanethioamide

Origin of Product

United States

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